molecular formula C6H5ClO3 B14275962 Chloromethyl furan-2-carboxylate CAS No. 127039-04-7

Chloromethyl furan-2-carboxylate

Cat. No.: B14275962
CAS No.: 127039-04-7
M. Wt: 160.55 g/mol
InChI Key: WPGXILUGNJHMPE-UHFFFAOYSA-N
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Description

Chloromethyl furan-2-carboxylate is an organic compound that belongs to the furan family. It is characterized by a furan ring substituted with a chloromethyl group and a carboxylate ester group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl furan-2-carboxylate can be synthesized through the reaction of 5-(chloromethyl)furfural with tert-butyl hypochlorite. The reaction is typically carried out at room temperature under air, and the product is isolated by evaporating the volatiles and purifying the residue through chromatography .

Industrial Production Methods: On an industrial scale, this compound is produced from biomass-derived 5-(chloromethyl)furfural. This method involves the oxidation of 5-(chloromethyl)furfural to its corresponding acid chloride, followed by esterification to yield this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Chloromethyl furan-2-carboxylate can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include tert-butyl hypochlorite and Jones reagent.

    Reduction: Hydrogenation using palladium on activated carbon as a catalyst.

    Substitution: Nucleophiles such as sodium azide or amines can be used under mild conditions.

Major Products Formed:

Mechanism of Action

The mechanism by which chloromethyl furan-2-carboxylate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The furan ring can undergo oxidation and reduction, leading to a range of derivatives with different properties. These reactions are facilitated by the electron-rich nature of the furan ring, which stabilizes intermediates and transition states .

Comparison with Similar Compounds

    5-(Chloromethyl)furfural: A precursor to chloromethyl furan-2-carboxylate, used in similar applications.

    Furan-2,5-dicarboxylic acid: A derivative formed through oxidation, used in polymer production.

    5-(Hydroxymethyl)furan-2-carboxylate: A reduction product with applications in pharmaceuticals.

Uniqueness: this compound is unique due to its dual functional groups (chloromethyl and carboxylate), which provide versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds that may only have one reactive group .

Properties

CAS No.

127039-04-7

Molecular Formula

C6H5ClO3

Molecular Weight

160.55 g/mol

IUPAC Name

chloromethyl furan-2-carboxylate

InChI

InChI=1S/C6H5ClO3/c7-4-10-6(8)5-2-1-3-9-5/h1-3H,4H2

InChI Key

WPGXILUGNJHMPE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OCCl

Origin of Product

United States

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